4-Pregnene-20,21-diol-3,11-dione, (20R)-

Catalog No.
S13215565
CAS No.
600-69-1
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pregnene-20,21-diol-3,11-dione, (20R)-

CAS Number

600-69-1

Product Name

4-Pregnene-20,21-diol-3,11-dione, (20R)-

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19+,20-,21-/m0/s1

InChI Key

UJDLFLAJWMSLEB-GVTHINQKSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C

4-Pregnene-20,21-diol-3,11-dione, specifically the (20R) stereoisomer, is a steroid compound with the molecular formula C21H30O4C_{21}H_{30}O_{4} and a molecular weight of approximately 346.46 g/mol. This compound features a unique structure characterized by a pregnene backbone, which is a derivative of progesterone, and contains hydroxyl groups at the 20 and 21 positions along with ketone functionalities at the 3 and 11 positions. The presence of multiple stereocenters contributes to its biological activity and specificity in interactions with biological systems .

The chemical behavior of 4-Pregnene-20,21-diol-3,11-dione is largely influenced by its functional groups. Key types of reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form additional carbonyl groups, potentially altering biological activity.
  • Reduction: The ketone groups can undergo reduction to form alcohols, which may enhance or modify the compound's pharmacological properties.
  • Conjugation Reactions: The compound can participate in conjugation with glucuronic acid or sulfate, affecting its solubility and excretion .

4-Pregnene-20,21-diol-3,11-dione exhibits various biological activities primarily associated with steroid hormones. Its structural similarity to progesterone suggests potential roles in:

  • Hormonal Regulation: It may influence reproductive functions and menstrual cycle regulation.
  • Anti-inflammatory Effects: Like many steroids, it may possess anti-inflammatory properties.
  • Neuroprotective Roles: Some studies indicate that steroid derivatives can have neuroprotective effects in certain neurological conditions .

The synthesis of 4-Pregnene-20,21-diol-3,11-dione can be achieved through several methods:

  • Chemical Synthesis from Steroid Precursors: Starting materials such as diosgenin or other steroidal compounds undergo selective oxidation and reduction reactions to introduce the necessary functional groups.
  • Biotransformation: Microbial or enzymatic methods can be employed to convert simpler steroids into more complex structures like 4-Pregnene-20,21-diol-3,11-dione.
  • Total Synthesis Approaches: Advanced synthetic routes involving multiple steps of functional group transformations have been developed to achieve high yields of the desired stereoisomer .

The applications of 4-Pregnene-20,21-diol-3,11-dione are primarily in the fields of:

  • Pharmaceutical Development: As a potential therapeutic agent for hormonal therapies or anti-inflammatory treatments.
  • Research: Used in studies investigating steroid metabolism and hormonal regulation.
  • Cosmetic Industry: Investigated for its potential use in anti-aging products due to its hormonal properties .

Studies on the interactions of 4-Pregnene-20,21-diol-3,11-dione with various biological targets have shown:

  • Binding Affinity: It may bind to steroid hormone receptors, influencing gene expression related to reproductive health.
  • Metabolic Pathways: Research indicates that it can be metabolized by cytochrome P450 enzymes, affecting its pharmacokinetics and dynamics.
  • Synergistic Effects: When combined with other steroids or drugs, it may exhibit enhanced effects or altered side effects .

Several compounds share structural similarities with 4-Pregnene-20,21-diol-3,11-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
ProgesteroneC21H30O4Lacks hydroxyl groups at positions 20 and 21
CortisolC21H30O5Contains an additional hydroxyl group at position 11
DexamethasoneC22H29F3O5Fluorinated compound with enhanced anti-inflammatory properties
17α-HydroxyprogesteroneC21H30O4Hydroxyl group at position 17 instead of 20

Uniqueness

The uniqueness of 4-Pregnene-20,21-diol-3,11-dione lies in its specific stereochemistry and the arrangement of functional groups that confer distinct biological activities compared to other steroids. Its dual hydroxyl functionality at positions 20 and 21 differentiates it from many related compounds and suggests unique pathways for interaction within biological systems .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 g/mol

Monoisotopic Mass

346.21440943 g/mol

Heavy Atom Count

25

UNII

7J3A0YK2NA

Dates

Last modified: 08-10-2024

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